PPARα Potency Advantage Over Clinical-Stage Dual Agonist Chiglitazar
CAY10514 exhibits a 6.9-fold higher potency for PPARα compared to the clinical-stage dual agonist chiglitazar, while maintaining comparable PPARγ potency [1][2]. This distinction is critical because PPARα activation drives fatty acid oxidation and lipid-lowering effects, whereas PPARγ activation primarily regulates insulin sensitivity and adipogenesis. The relative potency ratio toward each receptor subtype dictates the downstream transcriptional program and phenotypic outcome [3].
| Evidence Dimension | PPARα activation potency (EC50) |
|---|---|
| Target Compound Data | 0.173 µM |
| Comparator Or Baseline | Chiglitazar: PPARα EC50 = 1.2 µM |
| Quantified Difference | CAY10514 is 6.9-fold more potent (lower EC50) at PPARα |
| Conditions | Human PPARα/Gal4 chimeric receptor transactivation assays |
Why This Matters
For studies emphasizing PPARα-driven effects such as hepatic lipid metabolism or fatty acid oxidation, CAY10514 provides a substantially lower working concentration requirement compared to chiglitazar, reducing potential off-target effects.
- [1] Santa Cruz Biotechnology. Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate (CAY10514) Technical Datasheet. CAS No. 868526-38-9. View Source
- [2] Li PP, Shan S, Chen YT, et al. The PPARalpha/gamma dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats. Br J Pharmacol. 2006;148(5):610-618. View Source
- [3] Caijo F, Mosset P, Grée R, et al. Synthesis of Aromatic Analogs of 8(S)-HETE and Their Biological Evaluation as Activators of the PPAR Nuclear Receptors. Eur J Org Chem. 2006;2006(9):2181-2196. View Source
